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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PF-03654746 is a potent and selective antagonist of the histamine H3 receptor, a G protein-
coupled receptor primarily expressed in the central nervous system.[1][2] Developed by Pfizer,
this compound has been investigated for its therapeutic potential in a range of neurological and
inflammatory conditions, including Alzheimer's disease, attention-deficit hyperactivity disorder
(ADHD), Tourette syndrome, and allergic rhinitis.[3][4] Its mechanism of action centers on
blocking the inhibitory presynaptic H3 autoreceptors, thereby increasing the release of
histamine and other neurotransmitters, which plays a role in modulating cognitive processes
and wakefulness.
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Property Value Reference
CAS Number 935840-31-6 [4]
Molecular Formula C18H24F2N20 [4]
Molecular Weight 322.40 g/mol [4]

(1R,3R)-N-Ethyl-3-fluoro-3-(3-
fluoro-4-(pyrrolidin-1-

IUPAC Name [4]
yimethyl)phenyl)cyclobutane-1-

carboxamide

) ] Selective Histamine H3
Mechanism of Action ) [1112]
Receptor Antagonist

Signaling Pathway and Mechanism of Action

PF-03654746 acts as an antagonist at the histamine H3 receptor. In the central nervous
system, H3 receptors function as presynaptic autoreceptors on histaminergic neurons,
inhibiting the synthesis and release of histamine. They also act as heteroreceptors on other
non-histaminergic neurons, modulating the release of various neurotransmitters such as
acetylcholine, norepinephrine, dopamine, and serotonin. By blocking these receptors, PF-
03654746 disinhibits the release of these neurotransmitters, leading to enhanced neuronal
activity in brain regions associated with cognition, wakefulness, and attention.
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Caption: Signaling pathway of PF-03654746 at a histaminergic synapse.

Pharmacological and Preclinical Data

In Vitro Pharmacology

Parameter Species Value Reference

H3 Receptor Binding

o ) Human 2.3nM [5]
Affinity (Ki)
H3 Receptor 0.99 nM (PET
Functional Human receptor occupancy- [5]
Antagonism (IC50) based)

H3 Receptor
) ) 2.1 nM (PET receptor
Functional Non-human primate [5]

) occupancy-based)
Antagonism (IC50)

Pharmacokinetics and ADME

PF-03654746 exhibits high brain penetration, a crucial characteristic for a centrally acting
agent.[1][6] Studies in rats have shown that it achieves net blood-brain barrier equilibrium, with
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an unbound brain-to-plasma concentration ratio (Cb,u:Cp,u) of 2.11.[5] This suggests that the
concentration of the drug in the brain's interstitial fluid is comparable to its unbound
concentration in the plasma.

Parameter Species Value Reference

Brain Penetration

Rat 2.11 [5]
(Cb,u:Cp,u)

Plasma Protein )
Data not available

Binding
Metabolism - Data not available
Excretion - Data not available

Preclinical Efficacy in Alzheimer's Disease Models

PF-03654746 has been shown to improve cognitive efficacy in preclinical models of
Alzheimer's disease.[1][2] The enhanced release of acetylcholine and other neurotransmitters
is thought to underlie these pro-cognitive effects.

Animal Model Cognitive Domain Outcome Reference

Data on specific
models and
gquantitative outcomes
are limited in publicly

available literature.

Clinical Studies

PF-03654746 has been evaluated in several clinical trials for various indications.

Allergic Rhinitis (NCT00562120)

A randomized, double-blind, placebo-controlled, crossover study investigated the efficacy of
PF-03654746 in combination with the H1 receptor antagonist fexofenadine in patients with
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allergic rhinitis.[7]

Key Findings:

e The combination of 10 mg PF-03654746 and 60 mg fexofenadine significantly reduced
allergen-induced nasal congestion compared to placebo.[7]

e The combination therapy also showed significant improvements in other nasal symptoms,
including itching, rhinorrhea, and sneezing.[7]

Mean Change

Treatment .

Symptom from Baseline p-value Reference
Group

(vs. Placebo)

10 mg PF-

Nasal
03654746 + 60 _ -0.7 <0.05 [7]

) Congestion

mg Fexofenadine
10 mg PF-
03654746 + 60 Itching -1.0 <0.05 [7]
mg Fexofenadine
10 mg PF-
03654746 + 60 Rhinorrhea -1.3 <0.05 [7]
mg Fexofenadine
10 mg PF-
03654746 + 60 Sneezing -8.8 <0.05 [7]

mg Fexofenadine

Other Investigated Indications

e ADHD (NCT00531752)[7]
o Tourette Syndrome (NCT01475383)[3]
e Alzheimer's Disease (NCT01028911)

o Excessive Daytime Sleepiness/Narcolepsy (NCT01006122)
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Experimental Protocols
Synthesis of PF-03654746

The synthesis of PF-03654746 is described by Wager et al. in the Journal of Medicinal
Chemistry (2011).[8] The key steps involve the formation of the cyclobutane ring, introduction
of the fluoro substituents, and final amide coupling. A detailed, step-by-step protocol is outlined

in the supplementary information of the publication.
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Caption: Generalized synthetic workflow for PF-03654746.
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Allergic Rhinitis Clinical Trial (NCT00562120)
Methodology

The study was a randomized, double-blind, single-dose, 4-way crossover trial in 20 patients
with out-of-season allergic rhinitis.[7]

Workflow:

e Screening: Patients demonstrating a 230% decrease in minimum nasal cross-sectional area
(Amin) after a ragweed allergen challenge were enrolled.

e Randomization and Dosing: Participants were randomized to one of four treatment arms:

[¢]

10 mg PF-03654746 + 60 mg fexofenadine

o

1 mg PF-03654746 + 60 mg fexofenadine

(¢]

60 mg fexofenadine + 120 mg pseudoephedrine

[¢]

Placebo

» Allergen Challenge: Following dosing, subjects underwent a nasal allergen challenge with
ragweed.

o Assessments: Nasal symptom scores (congestion, itching, rhinorrhea, and number of
sneezes) and objective measures (Amin and nasal volume via acoustic rhinometry) were
recorded at 15, 30, 45, and 60 minutes post-challenge.

e Washout: A minimum 10-day washout period was implemented between treatment periods.
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Caption: Experimental workflow of the allergic rhinitis clinical trial.
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Conclusion

PF-03654746 is a well-characterized, potent, and selective histamine H3 receptor antagonist
with demonstrated central nervous system activity. Its ability to enhance neurotransmitter
release provides a strong rationale for its investigation in cognitive and neuroinflammatory
disorders. While clinical development for some indications has not progressed, the data from
studies in allergic rhinitis highlight its potential as a symptomatic treatment. Further research,
particularly in defining its full ADME profile and exploring its efficacy in robust preclinical models
of neurodegenerative diseases, will be crucial in determining its future therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1679675#pf-03654746-cas-number-935840-31-6-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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